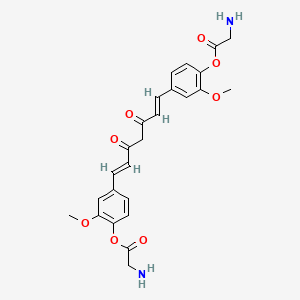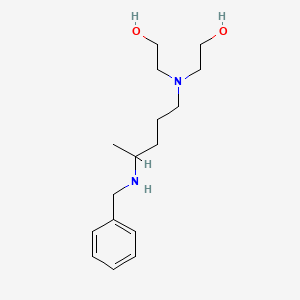
3-Nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide is an organic compound that belongs to the class of phenylpyrrolidines This compound contains a benzene ring linked to a pyrrolidine ring through a carbon-nitrogen bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide typically involves the following steps:
Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide.
Pyrrolidine Substitution: The final step involves the substitution of the nitro group with a pyrrolidin-1-ylpropylamino group. This is typically achieved through nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-Nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agents and conditions used.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced sulfonamides, and various substituted phenylpyrrolidines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-Nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and sulfonamide groups play a crucial role in its binding affinity and specificity. The compound may inhibit the activity of certain enzymes or modulate receptor functions, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 3-Nitro-4-(2-oxo-pyrrolidin-1-yl)-benzenesulfonamide
- 4-Nitro-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide
Uniqueness
3-Nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide is unique due to its specific substitution pattern and the presence of both nitro and sulfonamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H20N4O4S |
|---|---|
分子量 |
328.39 g/mol |
IUPAC名 |
3-nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide |
InChI |
InChI=1S/C13H20N4O4S/c14-22(20,21)11-4-5-12(13(10-11)17(18)19)15-6-3-9-16-7-1-2-8-16/h4-5,10,15H,1-3,6-9H2,(H2,14,20,21) |
InChIキー |
ZZBIFQAUUIPOTQ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCCNC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-amino-N-[6-methyl-1-(pyrimidin-4-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13866471.png)

![{1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid](/img/structure/B13866479.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Hydrochloride](/img/structure/B13866483.png)




![2-Bromo-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13866516.png)

![3-[4-(Aminomethyl)benzyloxy] Thalidomide](/img/structure/B13866528.png)

